molecular formula C12H14BrN3O B11767701 7-Bromo-4-(cyclopentyloxy)-1H-indazol-3-amine

7-Bromo-4-(cyclopentyloxy)-1H-indazol-3-amine

Cat. No.: B11767701
M. Wt: 296.16 g/mol
InChI Key: MMAFIXMFCNUWIV-UHFFFAOYSA-N
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Description

7-Bromo-4-(cyclopentyloxy)-1H-indazol-3-amine is a functionalized indazole derivative designed for advanced pharmaceutical research and drug development. This compound features a bromo substituent at the 7-position and a cyclopentyloxy group at the 4-position on the indazole core, making it a versatile building block for constructing complex molecules. The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, known for its presence in biologically active compounds and its ability to interact with various enzyme targets . The bromine atom offers a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, and other functional groups. The cyclopentyloxy moiety can influence the compound's pharmacokinetic properties, including its metabolic stability and membrane permeability. This compound is strictly for research and development use in laboratory settings. It is not intended for diagnostic, therapeutic, medicinal, or household use. All information provided is for research purposes only.

Properties

Molecular Formula

C12H14BrN3O

Molecular Weight

296.16 g/mol

IUPAC Name

7-bromo-4-cyclopentyloxy-1H-indazol-3-amine

InChI

InChI=1S/C12H14BrN3O/c13-8-5-6-9(17-7-3-1-2-4-7)10-11(8)15-16-12(10)14/h5-7H,1-4H2,(H3,14,15,16)

InChI Key

MMAFIXMFCNUWIV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=C3C(=C(C=C2)Br)NN=C3N

Origin of Product

United States

Preparation Methods

Regioselective Bromination

Reactants :

  • 2,6-Dichlorobenzonitrile (7 )

  • N-Bromosuccinimide (NBS, 1.07 eq.)

  • Sulfuric acid (96%, 10 eq.)

Conditions :

  • Temperature: 25°C

  • Time: 18 hours

  • Yield: 75–80%

Mechanism :
Electrophilic aromatic bromination occurs preferentially at the 3-position due to the electron-withdrawing cyano group’s para-directing effect.

Key Data :

ParameterValue
Purity (GCMS)95–96%
Scale DemonstratedUp to 300 g
Byproducts<5% dibrominated impurity

Cyclization with Hydrazine

Reactants :

  • 3-Bromo-2,6-dichlorobenzonitrile (8 )

  • Hydrazine hydrate (2 eq.)

  • Sodium acetate (1.2 eq.)

Conditions :

  • Solvent: 2-MeTHF

  • Temperature: 95°C

  • Time: 6–8 hours

  • Yield: 50–56%

Regioselectivity :
The reaction favors formation of the 4-chloro isomer over the 6-chloro byproduct (70:30 ratio), attributed to steric and electronic effects during SNAr cyclization.

Introduction of the Cyclopentyloxy Group

Replacing the 4-chloro substituent with cyclopentyloxy requires careful optimization. Two plausible routes are proposed:

Nucleophilic Aromatic Substitution (SNAr)

Reactants :

  • 7-Bromo-4-chloro-1H-indazol-3-amine

  • Cyclopentanol

  • Base (e.g., NaH or KOtBu)

Conditions :

  • Solvent: DMF or DMSO

  • Temperature: 80–120°C

  • Time: 12–24 hours

Challenges :

  • Low reactivity of the chloro group due to deactivation by the electron-rich indazole ring.

  • Competing hydrolysis under basic conditions.

Transition Metal-Catalyzed Coupling

Reactants :

  • 7-Bromo-4-chloro-1H-indazol-3-amine

  • Cyclopentylboronic acid or cyclopentanol (via C–O coupling)

Catalysts :

  • Pd(OAc)₂/Xantphos or CuI/1,10-phenanthroline

Conditions :

  • Solvent: Toluene or dioxane

  • Temperature: 100–130°C

  • Additives: Cs₂CO₃ or K₃PO₄

Advantages :

  • Higher functional group tolerance compared to SNAr.

  • Enables coupling with sterically hindered alcohols.

Alternative Routes from Modified Intermediates

Late-Stage Functionalization of 3-Aminoindazole

Strategy :

  • Protect the 3-amino group (e.g., as a Boc carbamate).

  • Perform C–H activation at the 4-position for cyclopentyloxy insertion.

Catalysts :

  • Pd(II)/directing groups (e.g., -NHBoc) for ortho-functionalization.

Critical Analysis of Challenges

  • Regioselectivity : Ensuring exclusive substitution at the 4-position requires careful control of reaction conditions.

  • Solubility : The polar 3-amino group complicates solubility in non-polar media, necessitating polar aprotic solvents.

  • Purification : Column chromatography may be unavoidable due to byproducts from incomplete substitution .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-(cyclopentyloxy)-1H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of indazole compounds, including 7-Bromo-4-(cyclopentyloxy)-1H-indazol-3-amine, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (μM) Effect
A549 (Lung Cancer)5.0Growth inhibition
MCF7 (Breast Cancer)3.5Cytotoxic effects

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated through various models. Compounds with similar structures have shown selective inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes:

Compound COX-1 Inhibition (%) COX-2 Inhibition (%)
This compound40%75%

These results indicate a promising avenue for therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported effective inhibition against various pathogens, highlighting its potential as an antimicrobial agent:

Pathogen MIC (μg/mL)
Staphylococcus aureus0.22 - 0.25
Escherichia coli0.30

This activity suggests that derivatives of this compound could be developed into new antimicrobial therapies .

Case Studies

Several case studies have highlighted the therapeutic potential of indazole derivatives:

  • Anticancer Efficacy : A study published in Medicinal Chemistry Research demonstrated that specific indazole derivatives exhibited enhanced cytotoxicity against liver and breast cancer cell lines compared to standard treatments like methotrexate .
  • Anti-inflammatory Mechanisms : Research has shown that certain indazole derivatives effectively reduce inflammation in animal models without severe side effects, indicating their suitability for clinical applications .
  • Molecular Docking Studies : In silico analyses have provided insights into the binding affinities of these compounds with key biological targets, supporting their development as drug candidates for cancer and inflammatory diseases .

Mechanism of Action

The mechanism of action of 7-Bromo-4-(cyclopentyloxy)-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents (Position) Molecular Weight Key Applications/Synthesis Insights Reference
7-Bromo-4-chloro-1H-indazol-3-amine Cl (4), Br (7), NH₂ (3) 247.94 g/mol Intermediate for Lenacapavir; synthesized via regioselective bromination and cyclization (38–45% yield) .
6-Bromo-4-fluoro-1H-indazol-3-amine F (4), Br (6), NH₂ (3) 230.04 g/mol No direct therapeutic data; CAS 1227912-19-7 .
5-Bromo-1H-indazol-3-amine Br (5), NH₂ (3) 212.05 g/mol Structural simplicity; used in kinase inhibitor studies .
4-Amino-6-bromo-(1H)indazole Br (6), NH₂ (4) 212.05 g/mol Potential kinase inhibitor; limited synthetic details .
1H-Indazol-3-amine derivatives (e.g., compound 89) Variable substituents (e.g., methoxy, halogens) ~300–400 g/mol Bcr-Abl kinase inhibitors (IC₅₀: 0.014–6.50 μM) .

Key Observations :

  • Positional Effects : Bromine at position 7 (as in the target compound) vs. 5 or 6 alters electronic distribution and steric interactions, impacting both synthesis and biological activity. For example, bromination at position 7 in 7-bromo-4-chloro-1H-indazol-3-amine requires precise regioselective conditions to avoid isomers like 5-bromo derivatives .
Regioselective Bromination
  • 7-Bromo-4-chloro-1H-indazol-3-amine : Synthesized via bromination of 2,6-dichlorobenzonitrile using N-bromosuccinimide (NBS) in H₂SO₄, achieving 76–81% yield. Cyclization with hydrazine hydrate in 2-MeTHF affords the indazole core (50–56% yield) .
  • Challenges : Direct bromination of pre-formed indazole rings often leads to undesired regioisomers (e.g., 5-bromo vs. 7-bromo), necessitating early-stage halogenation .
Cyclopentyloxy Introduction

This step may require optimization to mitigate steric challenges.

Spectral Data Comparison
  • 7-Bromo-4-chloro-1H-indazol-3-amine : ¹H NMR (DMSO-d₆): δ 12.23 (s, 1H), 7.41 (d, J = 7.9 Hz, 1H), 6.85 (d, J = 7.9 Hz, 1H), 5.33 (s, 2H). HRMS: [M + H]⁺ = 247.9413 .
  • Undesired Isomer (12) : ¹H NMR (DMSO-d₆): δ 12.0 (s, 1H), 7.45 (d, J = 8.8 Hz, 1H), 7.19 (d, J = 8.8 Hz, 1H) .
  • 6-Bromo-4-fluoro-1H-indazol-3-amine: No spectral data provided, but molecular weight (230.04 g/mol) and CAS number (1227912-19-7) suggest distinct reactivity .

Economic and Scalability Considerations

  • Starting Material Costs : 2,6-Dichlorobenzonitrile (used for 7-bromo-4-chloro derivatives) is inexpensive ($2.6/g), whereas specialized precursors for cyclopentyloxy derivatives may increase costs .

Biological Activity

7-Bromo-4-(cyclopentyloxy)-1H-indazol-3-amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and as a pharmacological agent. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound has been explored in various studies. A recent approach involves using 2,6-dichlorobenzonitrile as a starting material, which undergoes regioselective bromination and cyclization with hydrazine to yield the desired indazole derivative. The overall yield of this synthesis is reported to be between 38% and 45% depending on the reaction conditions .

Anticancer Properties

Research indicates that indazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that certain indazole compounds can induce apoptosis in cancer cell lines by modulating key proteins involved in cell cycle regulation and apoptosis pathways. Specifically, the compound has been shown to inhibit the interaction between p53 and MDM2, leading to increased levels of p53 and subsequent activation of pro-apoptotic signals .

Table 1: Anticancer Activity of Indazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundK562TBDInhibition of p53-MDM2 interaction
Compound 6oK5625.15Induces apoptosis via Bcl-2 family modulation

Antimicrobial Activity

In addition to anticancer effects, some derivatives of indazole have demonstrated antimicrobial properties. The evaluation of related compounds showed promising activity against both Gram-positive and Gram-negative bacteria as well as fungi . Although specific data on this compound's antimicrobial activity is limited, its structural similarity to other active compounds suggests potential efficacy.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • p53 Pathway Modulation : The compound enhances the expression of p53 while reducing MDM2 levels, disrupting their interaction and promoting apoptosis in cancer cells.
  • Bcl-2 Family Regulation : It influences the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, facilitating cell death in tumor cells.

Case Studies

Several studies have investigated the biological effects of indazole derivatives. For example, one study reported that a related compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .

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